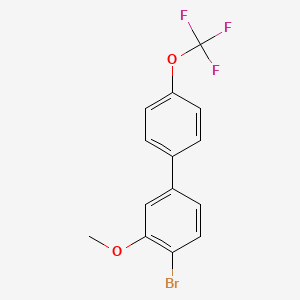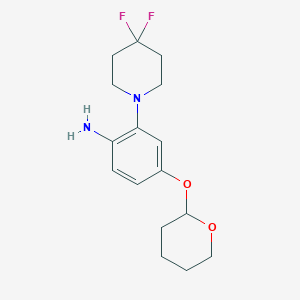
2-(4,4-Difluoropiperidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,4-Difluoropiperidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline is a synthetic organic compound that features a piperidine ring substituted with two fluorine atoms and an aniline moiety connected via a tetrahydropyran group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Difluoropiperidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Aniline Group: The aniline moiety can be introduced via nucleophilic aromatic substitution or through palladium-catalyzed cross-coupling reactions.
Formation of the Tetrahydropyran Group: The tetrahydropyran group can be synthesized via acid-catalyzed cyclization of diols or by using tetrahydropyranyl protecting groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, forming quinone derivatives.
Reduction: Reduction reactions can target the nitro group (if present) on the aniline ring, converting it to an amine.
Substitution: The fluorine atoms on the piperidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4,4-Difluoropiperidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound can be used to study the effects of fluorine substitution on biological activity and pharmacokinetics.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-(4,4-Difluoropiperidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Fluoropiperidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline: Similar structure but with only one fluorine atom.
2-(4,4-Difluoropiperidin-1-yl)-4-methoxyaniline: Similar structure but with a methoxy group instead of the tetrahydropyran group.
Uniqueness
The presence of two fluorine atoms on the piperidine ring and the tetrahydropyran group makes 2-(4,4-Difluoropiperidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline unique. These structural features can influence its chemical reactivity, biological activity, and pharmacokinetic properties, distinguishing it from similar compounds.
Eigenschaften
Molekularformel |
C16H22F2N2O2 |
|---|---|
Molekulargewicht |
312.35 g/mol |
IUPAC-Name |
2-(4,4-difluoropiperidin-1-yl)-4-(oxan-2-yloxy)aniline |
InChI |
InChI=1S/C16H22F2N2O2/c17-16(18)6-8-20(9-7-16)14-11-12(4-5-13(14)19)22-15-3-1-2-10-21-15/h4-5,11,15H,1-3,6-10,19H2 |
InChI-Schlüssel |
NFLNXMIBAOOGPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OC2=CC(=C(C=C2)N)N3CCC(CC3)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


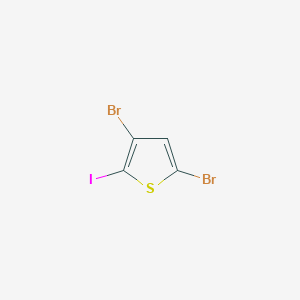
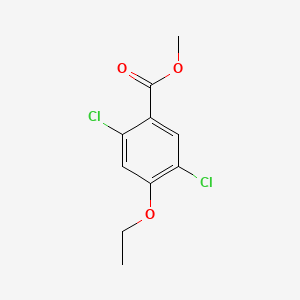
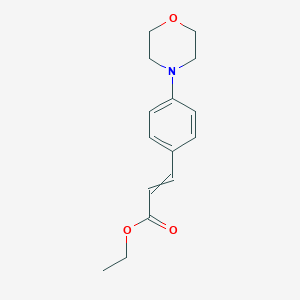

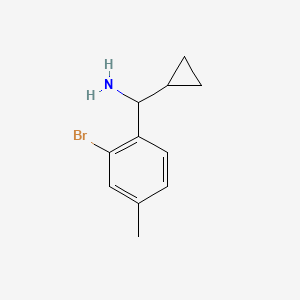
![2-Bromo-3-chlorodibenzo[b,d]furan](/img/structure/B14769896.png)

![(R)-(3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diyl)bis(diphenylphosphane)](/img/structure/B14769910.png)
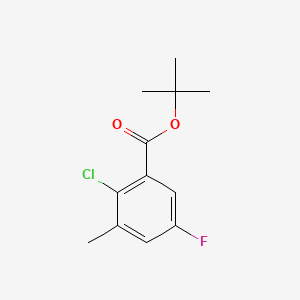
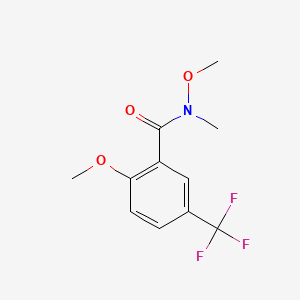
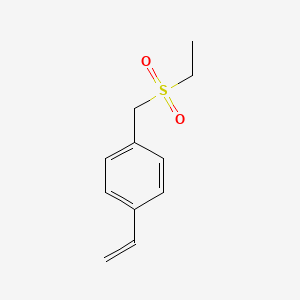

![3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-[[[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B14769932.png)
